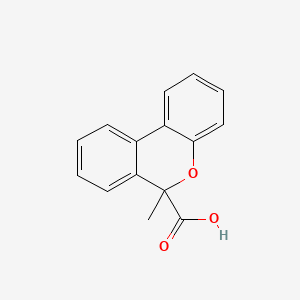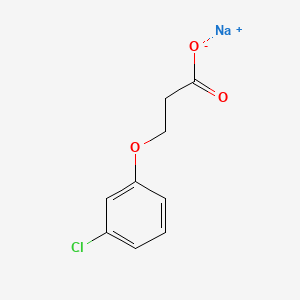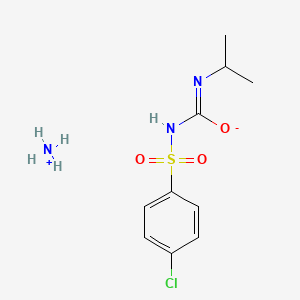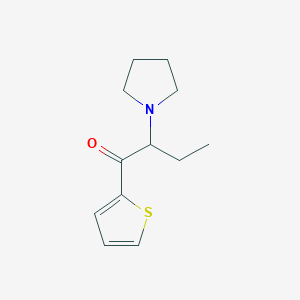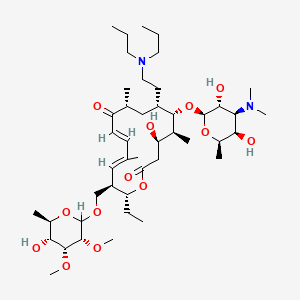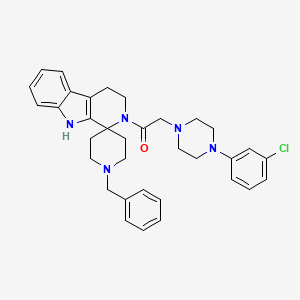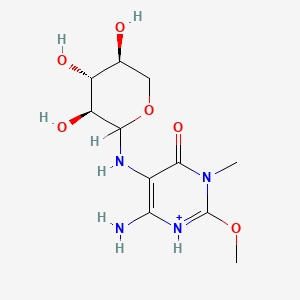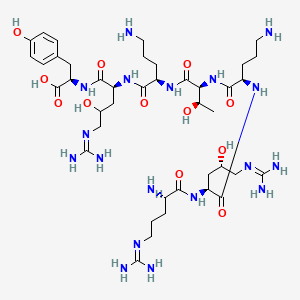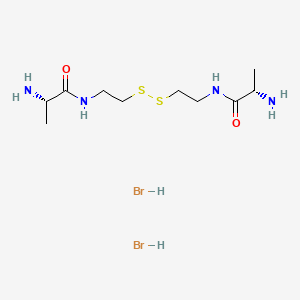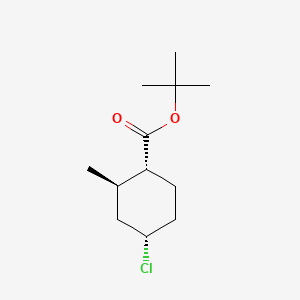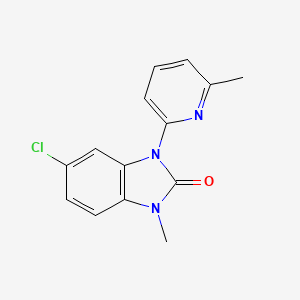
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family.
準備方法
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity .
化学反応の分析
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, it has been reported to exhibit various biological effects, including antidiabetic, antibacterial, antifungal, and histamine H3-receptor antagonist activities . Additionally, it is used in the inhibition of tubulin polymerization, making it a potential candidate for cancer treatment . In the industrial sector, it is utilized in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . In the case of its antidiabetic activity, it may interact with enzymes involved in glucose metabolism, thereby regulating blood sugar levels . The inhibition of tubulin polymerization is achieved by binding to tubulin and preventing its assembly into microtubules, which is crucial for cell division .
類似化合物との比較
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as 2H-1,4-Benzodiazepin-2-one and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 2H-1,4-Benzodiazepin-2-one is known for its anxiolytic and sedative properties, whereas 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is used as a ligand in catalysis .
特性
CAS番号 |
89659-96-1 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC名 |
5-chloro-1-methyl-3-(6-methylpyridin-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-9-4-3-5-13(16-9)18-12-8-10(15)6-7-11(12)17(2)14(18)19/h3-8H,1-2H3 |
InChIキー |
HNEUWHGLWGYYIM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


